molecular formula C19H23N5O4 B2360638 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 899945-60-9

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2360638
CAS No.: 899945-60-9
M. Wt: 385.424
InChI Key: BBYOETODNVSMTP-UHFFFAOYSA-N
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Description

The compound N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance. Key structural elements include:

  • 4-oxo group contributing to hydrogen-bonding interactions.
  • 2-(3,4-dimethoxyphenyl)acetamide moiety, which may influence solubility and receptor binding via methoxy groups.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-19(2,3)24-17-13(10-21-24)18(26)23(11-20-17)22-16(25)9-12-6-7-14(27-4)15(8-12)28-5/h6-8,10-11H,9H2,1-5H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYOETODNVSMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews its biological activity, synthesizing available research findings, and discusses its implications for drug development.

Structural Overview

The compound features a pyrazolo[3,4-d]pyrimidine core linked to a 3,4-dimethoxyphenyl acetamide moiety . The presence of a tert-butyl group enhances the compound's lipophilicity, potentially influencing its solubility and biological interactions.

Anticancer Properties

Research indicates that compounds with similar pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes and receptors involved in cancer pathways. Preliminary studies suggest it may inhibit key enzymes that regulate cell proliferation and survival.
  • Cell Line Studies : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, indicating potential as an anticancer agent .

Case Studies

  • Synthesis and Evaluation : A study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties. Among these, compounds similar to this compound exhibited promising results against breast and lung cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to active sites of enzymes involved in tumor growth .

Comparative Analysis

To better understand the potential of this compound within its class, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-2-(o-tolyloxy)acetamideSimilar pyrazolo[3,4-d]pyrimidine coreAntitumor activity reported
5-Acetyl-4-amino-pyrimidinesRelated pyrimidine structurePotential antiviral properties
4,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivativesFused heterocyclic ringsAntimicrobial and anticancer activities

This table highlights the unique aspects of the target compound while emphasizing its potential within a broader class of bioactive compounds.

Future Directions

Further research is essential to elucidate the precise mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Detailed investigations into its interactions with cellular pathways and specific molecular targets.
  • Derivatization : Exploring modifications to enhance biological activity or reduce toxicity.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s tert-butyl group contrasts with fluorinated aromatic systems in Example 53, suggesting divergent lipophilicity and target selectivity.
  • Dimethoxyphenyl acetamide may enhance solubility compared to the sulfonamide in EP2228370B1 .

Key Observations :

  • The target compound’s dimethoxyphenyl group could mimic tyrosine residues in kinase active sites, similar to EGFR inhibitors.

Functional Group Impact on Activity

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (Example 53) increases electrophilicity, whereas methoxy groups (target compound) may enhance π-stacking or solubility .
  • Bulkiness : The tert-butyl group in the target compound likely reduces off-target interactions compared to the ethylpiperazinyl group in EP2228370B1, which may improve CNS penetration .

Preparation Methods

Hydrazine-Mediated Cyclization

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with pyrimidine precursors. In US3772294A , 4,6-dichloro-5-formylpyrimidine reacts with hydrazine hydrate at 0–15°C to form 4-chloro-1-pyrazolo[3,4-d]pyrimidine. This method avoids high temperatures and costly catalysts, achieving yields >80%. For the target compound, analogous intermediates are generated by substituting chlorine with tert-butyl groups during alkylation.

Vilsmeier-Haack Formylation

Recent advances employ a one-flask strategy using Vilsmeier reagents (e.g., PBr₃ in DMF) to formylate 5-aminopyrazoles, followed by cyclization with hexamethyldisilazane. This method streamlines the synthesis of substituted pyrazolo[3,4-d]pyrimidines in yields up to 91%.

tert-Butyl Group Introduction

Alkylation of Pyrazole Intermediates

The tert-butyl group is introduced via nucleophilic substitution or alkylation. CN1515540A describes tert-butylation using methyl tert-butyl ether (MTBE) and concentrated sulfuric acid, forming tert-butyl urea intermediates. For pyrazolo[3,4-d]pyrimidines, alkylation is performed with tert-butyl bromide or iodide in the presence of cesium carbonate. For example, reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butylating agents in DMF at 80°C yields N1-tert-butyl derivatives.

Catalytic Methods

Potassium carbonate in dimethylacetamide (DMA) at 100°C facilitates tert-butylation with minimal side reactions, achieving 59–79% yields. This method avoids harsh conditions, preserving the pyrimidine ring’s integrity.

Acetamide Side Chain Installation

Amide Coupling

The 2-(3,4-dimethoxyphenyl)acetamide moiety is introduced via carbodiimide-mediated coupling. As described in VulcanChem VC7460759 , the pyrazolo[3,4-d]pyrimidine intermediate reacts with 2-(3,4-dimethoxyphenyl)acetic acid using HOBt/EDCI in DMF. This step requires careful pH control (6–7) to prevent epimerization.

Reductive Amination

Alternative routes employ reductive amination of 3,4-dimethoxyphenylethylamine with keto intermediates. For instance, PMC6018852 demonstrates reductive amination using NaBH₃CN in methanol, yielding secondary amines that are subsequently acetylated.

Final Assembly and Modifications

Sequential Functionalization

The fully substituted compound is assembled through sequential steps:

  • Core formation : Cyclization of 5-aminopyrazole with formylpyrimidine.
  • tert-Butylation : Alkylation at N1 using tert-butyl bromide.
  • Acetamide coupling : Reaction with 2-(3,4-dimethoxyphenyl)acetyl chloride.

Purification and Crystallization

Crude products are purified via silica gel chromatography (ethyl acetate/hexane) and recrystallized from ethanol/water mixtures. Purity >98% is confirmed by HPLC.

Analytical Characterization

Technique Purpose Key Findings
¹H/¹³C NMR Structural elucidation tert-butyl (δ 1.42 ppm), dimethoxy (δ 3.85 ppm)
HPLC-MS Purity and molecular weight [M+H]⁺ = 413.478 (calc. 413.47)
IR Spectroscopy Functional group analysis C=O (1697 cm⁻¹), NH (3420 cm⁻¹)
X-ray Diffraction Crystal structure validation Confirmed planar pyrazolo[3,4-d]pyrimidine core

Challenges and Optimization

Regioselectivity Issues

Competing alkylation at N7 of the pyrimidine ring is mitigated by using bulky bases (e.g., Cs₂CO₃) to favor N1 substitution.

Solvent and Temperature Effects

Dimethylacetamide (DMA) at 100°C optimizes tert-butylation kinetics, reducing reaction time from 16 h to 10 h.

Yield Improvements

Catalytic Pd-mediated coupling (Suzuki-Miyaura) for aryl groups is incompatible with dimethoxy substituents due to oxidative demethylation. Instead, pre-formed dimethoxyphenylacetic acid is used.

Comparative Methodologies

Method Yield Advantages Limitations
Hydrazine cyclization 80–91% Scalable, low-cost reagents Requires chlorine handling
Vilsmeier formylation 85–91% One-flask synthesis, high regioselectivity Sensitive to moisture
Reductive amination 70–75% Mild conditions, avoids acyl chlorides Lower yields for bulky substituents

Industrial-Scale Considerations

CN102603490B highlights MTBE as a solvent for tert-butylation, enabling kilogram-scale production with 99.6% purity after distillation. Automated continuous-flow systems are proposed to enhance reproducibility.

Q & A

Q. What are the standard synthetic routes for this compound, and what parameters optimize yield and purity?

The synthesis involves multi-step organic reactions, typically starting with cyclization to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Condensation : Reacting 1H-pyrazole-5-amines with β-oxoesters under reflux conditions (e.g., ethanol, 80°C) to form the tricyclic scaffold .
  • Substitution : Introducing the 3,4-dimethoxyphenylacetamide group via nucleophilic acyl substitution using triethylamine as a base in dimethyl sulfoxide (DMSO) .
  • Purification : Chromatography (e.g., silica gel, ethyl acetate/hexane) and recrystallization (e.g., methanol/water) are critical for isolating high-purity products (>95%) .

Q. Key Optimization Parameters :

ParameterOptimal ConditionsImpact
Temperature70–80°C for cyclizationHigher yields due to reduced side reactions
SolventPolar aprotic (DMSO) for substitutionEnhances reaction rate and regioselectivity
CatalystTriethylamine (5–10 mol%)Neutralizes HCl byproducts, improving reaction efficiency

Q. What spectroscopic techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm proton environments and carbon frameworks, especially the tert-butyl singlet (~1.4 ppm) and pyrazolo-pyrimidine aromatic protons (7.5–8.2 ppm) .
  • FTIR : Peaks at ~1680 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-O of methoxy groups) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+ at m/z 428.18) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining regioselectivity?

Advanced approaches include:

  • Continuous Flow Chemistry : Automated reactors reduce reaction times (e.g., from 24h to 2h) and improve reproducibility by maintaining precise temperature control .
  • High-Throughput Screening : Testing solvent/catalyst combinations (e.g., DMF with Pd/C vs. DMSO with Et3_3N) to identify optimal conditions for gram-scale synthesis .
  • Green Chemistry : Replacing halogenated solvents with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .

Q. How can contradictory reports about biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Target Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KDK_D values) for proposed targets like kinases or GPCRs .
  • Assay Standardization : Compare IC50_{50} values under uniform conditions (e.g., pH 7.4, 37°C) to eliminate variability caused by experimental setups .
  • Structural Analysis : X-ray crystallography of the compound bound to its target identifies critical interactions (e.g., hydrogen bonds with the pyrimidine core) .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Systematic Substituent Variation : Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to assess impact on bioactivity .
  • Molecular Dynamics Simulations : Predict binding modes with targets (e.g., EGFR kinase) using software like AutoDock Vina, validated by in vitro assays .
  • Comparative Bioactivity Table :
SubstituentTargetIC50_{50} (nM)Notes
3,4-DimethoxyKinase A50 ± 5High selectivity
4-NitroKinase B120 ± 10Reduced solubility
3-HydroxyGPCR X>1000Inactive

Q. How can stability under physiological conditions be assessed for preclinical studies?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions, then analyze degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify remaining compound using HPLC (detection at 254 nm) .

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